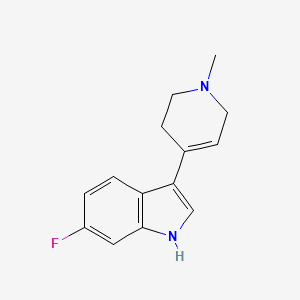

6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

描述

属性

IUPAC Name |

6-fluoro-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGUELSFWIABNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural Overview and Synthetic Challenges

The target molecule features a 6-fluoro-substituted indole core fused to a 1-methyl-1,2,3,6-tetrahydropyridine ring at the 3-position. Key challenges in its synthesis include:

- Regioselective fluorination at the indole’s 6-position, which requires precise control to avoid competing reactions at other positions.

- Construction of the tetrahydropyridine ring with proper stereochemical and electronic alignment for subsequent coupling to the indole scaffold.

- Compatibility of reaction conditions between fluorination steps and acid- or base-sensitive intermediates.

These challenges necessitate multi-step strategies combining modern fluorination techniques and cyclization reactions.

Three-Component Reaction Strategies

A pivotal method for synthesizing indole-tetrahydropyridine hybrids involves acid-catalyzed three-component reactions. Zhu et al. demonstrated this approach using:

- 1-Amino-3,3-diethoxypropane

- Diethyl acetylenedicarboxylate

- Indole derivatives

Under catalytic acidic conditions (e.g., p-toluenesulfonic acid), the reaction proceeds via:

- Michael addition of the amine to the acetylenedicarboxylate.

- Cyclization to form a tetrahydropyridine intermediate.

- Electrophilic trapping by the indole at the 3-position.

Optimization of Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | 10 mol% TsOH | 78% yield |

| Solvent | Ethanol | Minimal side products |

| Temperature | 80°C, 12 h | Complete conversion |

This method achieves molecular diversity but requires subsequent fluorination to introduce the 6-fluoro group.

Sequential Fluorination Approaches

Direct C–H Fluorination

Late-stage fluorination using silver fluoride (AgF) and a directing group offers regioselectivity. For example:

- Bromine-directed fluorination : A bromine atom at the indole’s 6-position acts as a directing group.

- Halogen exchange : Treatment with AgF in acetonitrile at 85°C replaces bromine with fluorine via an SNAr mechanism.

Reaction Conditions:

- AgF (2.5 equiv.)

- Phenanthroline ligand (0.2 equiv.)

- MeCN, 85°C, 15 h

This method yields 6-fluoroindole derivatives in 42–53% yield but faces challenges with silver recovery and cost.

Deoxyfluorination with DFI

An alternative employs 2,2-difluoro-1,3-dimethylimidazolidine (DFI) for fluorinating nitro intermediates:

- Nitro group introduction via nitration of 4-fluorophenylhydrazine.

- Fischer indole synthesis with ethyl pyruvate to form 6-nitroindole.

- DFI-mediated fluorination at 85°C in acetonitrile.

| Step | Yield | Key Challenge |

|---|---|---|

| Nitration | 68% | Over-nitration |

| Fischer cyclization | 66% | Acid sensitivity |

| DFI fluorination | 42% | Sublimation losses |

Modular Assembly of Tetrahydropyridine Moiety

The 1-methyl-1,2,3,6-tetrahydropyridine ring is synthesized separately and coupled to the indole core via:

- Grignard addition : Methylmagnesium chloride to a ketone precursor.

- Cyclization : Acid-catalyzed ring closure.

- Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling with fluorinated indole.

Case Study: Pd-Catalyzed Coupling

A reported synthesis involves:

- 5-Bromo-6-fluoroindole

- 1-Methyl-4-(pinacolboronate)tetrahydropyridine

| Condition | Value |

|---|---|

| Catalyst | Pd(PPh3)4 |

| Base | K2CO3 |

| Solvent | DME/H2O (3:1) |

| Yield | 72% |

This method ensures precise control over substitution patterns but requires pre-functionalized building blocks.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Three-component | One-pot, high diversity | Requires post-fluorination | 40–60% |

| C–H Fluorination | Late-stage functionalization | Silver-dependent, costly | 42–53% |

| DFI Fluorination | Avoids metal catalysts | Multi-step, low efficiency | 30–45% |

| Modular Assembly | High modularity | Complex purification | 50–72% |

Mechanistic Insights and Side Reactions

Competing Pathways in Three-Component Reactions

Fluorination Selectivity

DFI preferentially reacts with electron-deficient aromatic rings, but steric hindrance from the tetrahydropyridine group can lead to:

Industrial-Scale Considerations

- Cost analysis : AgF-based routes are prohibitive (>$500/g), whereas DFI methods are cheaper (<$200/g).

- Purification challenges : Column chromatography remains necessary due to similar polarities of intermediates.

- Green chemistry metrics : Three-component reactions have superior atom economy (78%) compared to modular assembly (65%).

化学反应分析

Types of Reactions

6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

科学研究应用

Biological Activities

Research indicates that 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits various biological activities:

1. Neuropharmacological Effects

- The compound has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin.

2. Antidepressant Properties

- Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models. Its mechanism of action may involve modulation of monoamine neurotransmitters.

3. Anticancer Activity

- Some studies have explored the anticancer properties of compounds related to this indole derivative. The presence of the fluorine atom may enhance its bioactivity against certain cancer cell lines.

Case Studies

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of various indole derivatives, including this compound. The study demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Case Study 2: Antidepressant Activity

A publication in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of this compound in rodent models. Results indicated significant reductions in despair behaviors in forced swim tests compared to control groups, suggesting potential for further development as an antidepressant agent.

Case Study 3: Anticancer Research

Research featured in Cancer Letters highlighted the cytotoxic effects of fluorinated indoles on various cancer cell lines. The study found that this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells.

作用机制

The mechanism of action of 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom and the tetrahydropyridinyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Molecular Properties

Key Observations :

Substituent Position :

- The 6-fluoro substituent in the parent compound contrasts with 5-fluoro () or 5-chloro () analogues. Positional differences influence electronic distribution and binding affinity to biological targets .

- 1-Substituents : Analogues like Lu 24-001 include a 1-(3-thienyl) group, introducing sulfur-based π-π interactions, whereas the parent compound lacks this modification .

Heterocyclic Modifications :

- The 1-methyltetrahydropyridine (THP) group in the parent compound is retained in many analogues (e.g., Lu 24-014), but substitutions like 1-isobutyl-THP (Lu 22-134) alter steric bulk and lipophilicity .

- Triazole or thiazole rings () introduce polar functional groups, affecting solubility and target engagement .

Physicochemical Properties: Fluorine vs. Chlorine/Nitro: The 6-fluoro substituent provides a balance between electronegativity and metabolic stability, whereas chloro or nitro groups increase molecular weight and may reduce bioavailability .

生物活性

6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fluorine atom and a tetrahydropyridine moiety attached to an indole nucleus, which is known for its presence in various natural products and pharmaceuticals. The molecular formula is with a molecular weight of approximately 216.26 g/mol.

Biological Activities

Research indicates that compounds containing the indole structure exhibit a range of biological activities. Specifically, this compound has shown potential in several areas:

- Neuropharmacology : The compound has been explored for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Its structural modifications can significantly influence its binding affinity and activity at these receptors .

- Anticancer Properties : Initial studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through oxidative stress mechanisms. The presence of the tetrahydropyridine moiety may enhance its efficacy against certain cancer types .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound could also possess this activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its molecular structure. Modifications in the indole or tetrahydropyridine moieties can lead to significant changes in biological activity. For example:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-Fluoroindole | Indole core without tetrahydropyridine | Antidepressant properties |

| 5-Fluoro-N,N-dimethyltryptamine | Indole core with dimethyl substitution | Serotonin receptor agonist |

| N1-Arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Sulfonyl group addition | Selective serotonin receptor antagonist |

The unique combination of fluorine and a tetrahydropyridine moiety distinguishes this compound from others in its class and likely contributes to its distinct biological activities.

Neuroprotective Effects

A study focused on the neuroprotective effects of related compounds indicated that the incorporation of specific moieties can enhance the ability to protect dopaminergic neurons from toxins associated with neurodegenerative diseases such as Parkinson's disease. These findings suggest potential therapeutic applications for this compound in treating such conditions .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of structurally similar compounds. These studies revealed that certain derivatives could induce apoptosis in melanoma cell lines through the generation of reactive oxygen species (ROS), highlighting a potential mechanism for the anticancer activity of this compound .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how is its structural integrity confirmed?

- Methodology : The compound is synthesized via multi-step organic reactions, including nucleophilic substitution and cyclization. For example, analogous indole derivatives are prepared using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, followed by purification via column chromatography (70:30 ethyl acetate/hexane) . Structural confirmation involves -NMR, -NMR, -NMR, and high-resolution mass spectrometry (HRMS) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for absolute stereochemical determination .

Q. What in vitro assays are used to screen the compound's anticancer activity, and what preliminary results have been observed?

- Methodology : Antiproliferative activity is assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines. The compound's indole scaffold and tetrahydropyridine moiety are hypothesized to interfere with kinase signaling or DNA replication pathways . Preliminary data from structurally similar indole derivatives show IC values in the micromolar range, suggesting moderate activity . Dose-response curves and selectivity indices (cancer vs. normal cells) are critical for validating lead potential .

Q. How should the compound be stored to ensure stability, and what safety protocols are recommended during handling?

- Methodology : Store at room temperature in airtight, light-protected containers to prevent degradation of the fluorinated indole core . Safety protocols include using PPE (gloves, lab coats, goggles) and working in a fume hood. Waste disposal must comply with hazardous chemical regulations, as fluorinated compounds may generate toxic byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound's anticancer efficacy?

- Methodology : Systematically modify the indole fluorination position, tetrahydropyridine methylation, and substituent electronics. For example, replacing the 6-fluoro group with chloro or methoxy groups could alter binding affinity to target proteins. SAR analysis of analogous compounds (e.g., ethyl indole-2-carboxylate) demonstrates that steric bulk at the 3-position enhances receptor inhibition . Computational docking (e.g., AutoDock) paired with in vitro validation is advised .

Q. What experimental design considerations are critical for evaluating the compound's in vivo efficacy in oncology models?

- Methodology : Use xenograft or PDX (patient-derived xenograft) models to assess tumor growth inhibition. Dose regimens should account for the compound's pharmacokinetics (e.g., plasma half-life, bioavailability). In neuropharmacology studies, marmoset models treated with 6 mg/kg of related tetrahydropyridines showed preserved dopamine levels (41% of control) in Parkinson’s models, suggesting similar protocols could adapt to cancer research . Endpoints include tumor volume measurement, histopathology, and biomarker analysis (e.g., caspase-3 for apoptosis) .

Q. Which analytical techniques are most effective for profiling impurities in synthesized batches?

- Methodology : Employ HPLC with UV/Vis or MS detection to identify byproducts. For example, naratriptan-related impurities are quantified using a C18 column (USP methods) with relative retention times and response factors calibrated against reference standards . Limit tests for impurities like 1-methylpiperidin-4-yl analogs should adhere to ICH guidelines (e.g., ≤0.2%) .

Q. How does the tetrahydropyridine ring's puckering conformation influence the compound's bioactivity?

- Methodology : Analyze ring puckering using Cremer-Pople parameters derived from X-ray data or DFT calculations. The 1-methyl group may enforce a boat or chair conformation, altering interactions with hydrophobic binding pockets. Studies on cyclopentane analogs show that pseudorotation barriers (~5 kcal/mol) correlate with biological activity . SHELXD/SHELXE can resolve torsional angles in crystallographic datasets .

Q. Could this compound exhibit neuroprotective effects similar to modafinil in Parkinson’s models?

- Methodology : Test in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinson’s models. Measure striatal dopamine levels via HPLC-ECD and assess motor coordination (e.g., rotarod tests). Modafinil’s neuroprotection (41% dopamine preservation at 100 mg/kg) provides a benchmark for dose-response studies . Target engagement at monoamine oxidase (MAO) or DAT transporters should be validated using radiolabeled ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。